molecular formula C10H10BrNO3 B14589087 Butanamide, N-(4-bromophenyl)-N-hydroxy-3-oxo- CAS No. 61563-99-3

Butanamide, N-(4-bromophenyl)-N-hydroxy-3-oxo-

Cat. No.: B14589087
CAS No.: 61563-99-3
M. Wt: 272.09 g/mol
InChI Key: RXCUFRDQSFQPLF-UHFFFAOYSA-N
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Description

Butanamide, N-(4-bromophenyl)-N-hydroxy-3-oxo- is an organic compound with the molecular formula C10H12BrNO It is a derivative of butanamide, where the amide nitrogen is substituted with a 4-bromophenyl group and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, N-(4-bromophenyl)-N-hydroxy-3-oxo- typically involves the reaction of 4-bromobenzoyl chloride with butanamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Butanamide, N-(4-bromophenyl)-N-hydroxy-3-oxo- can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a secondary alcohol.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Butanamide, N-(4-bromophenyl)-N-hydroxy-3-oxo- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Butanamide, N-(4-bromophenyl)-N-hydroxy-3-oxo- involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. The bromophenyl group can enhance the binding affinity through hydrophobic interactions, while the hydroxy group can form hydrogen bonds with amino acid residues in the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

  • Butanamide, N-(4-chlorophenyl)-N-hydroxy-3-oxo-
  • Butanamide, N-(4-fluorophenyl)-N-hydroxy-3-oxo-
  • Butanamide, N-(4-methylphenyl)-N-hydroxy-3-oxo-

Uniqueness

Butanamide, N-(4-bromophenyl)-N-hydroxy-3-oxo- is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to molecular targets. Additionally, the bromine atom can be easily substituted with other functional groups, allowing for the synthesis of a wide range of derivatives with diverse properties.

Properties

CAS No.

61563-99-3

Molecular Formula

C10H10BrNO3

Molecular Weight

272.09 g/mol

IUPAC Name

N-(4-bromophenyl)-N-hydroxy-3-oxobutanamide

InChI

InChI=1S/C10H10BrNO3/c1-7(13)6-10(14)12(15)9-4-2-8(11)3-5-9/h2-5,15H,6H2,1H3

InChI Key

RXCUFRDQSFQPLF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)N(C1=CC=C(C=C1)Br)O

Origin of Product

United States

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